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Abstract
DGY-09-192 is a potent and selective bivalent degrader that specifically targets Fibroblast

Growth Factor Receptor 1 (FGFR1) and FGFR2 for proteasomal degradation.[1][2] By coupling

the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase,

DGY-09-192 effectively induces the ubiquitination and subsequent degradation of FGFR1/2,

leading to the suppression of downstream oncogenic signaling pathways.[1] This targeted

protein degradation approach has demonstrated significant anti-proliferative activity in various

cancer models, including gastric, cholangiocarcinoma, and estrogen receptor-positive (ER+)

breast cancer.[1][3][4] Notably, DGY-09-192 has shown promise in in vivo xenograft models,

where it has been shown to induce the degradation of a clinically relevant FGFR2 fusion

protein and contribute to tumor regression.[1][4][5] These application notes provide a detailed

experimental protocol for the use of DGY-09-192 in xenograft models to evaluate its anti-tumor

efficacy and pharmacodynamic effects.

Introduction
Aberrant activation of FGFR signaling, through mechanisms such as gene amplification,

mutations, or fusions, is a key driver in a variety of human cancers. While FGFR inhibitors have

shown clinical efficacy, their use can be limited by dose-limiting toxicities and the development

of resistance. DGY-09-192, a Proteolysis Targeting Chimera (PROTAC), offers an alternative

therapeutic strategy by inducing the selective degradation of FGFR1 and FGFR2.[1] This
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approach has the potential to overcome some of the limitations of traditional kinase inhibitors.

The following protocols and data provide a framework for preclinical evaluation of DGY-09-192
in xenograft models.

Data Presentation
While specific tumor growth inhibition percentages from the primary literature were not publicly

available, the following table summarizes the key in vivo pharmacodynamic and

pharmacokinetic parameters of DGY-09-192.
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Parameter Cell Line
Xenograft
Model

Dosage and
Administrat
ion

Key
Findings

Reference

Pharmacodyn

amics

CCLP1-

FGFR2-

PHGDH

Subcutaneou

s

20 or 40

mg/kg, IP, QD

for 6 days

Dose-

dependent

reduction in

FGFR2-

PHGDH

protein levels

and

phosphorylati

on of FRS2

and ERK1/2

in tumor

tissues.

Du et al.,

2021

Pharmacokin

etics
N/A Mouse

1 mg/kg IV, 3

mg/kg IP, 10

mg/kg PO

(single dose)

Half-life

(T1/2) of ~5

hours with

low clearance

via IV and IP

routes.

Negligible

oral

bioavailability.

Du et al.,

2021

Efficacy

ER+/FGFR1-

amplified

patient tissue

Patient-

Derived

Xenograft

(PDX)

Not specified

Combination

with

fulvestrant

resulted in

complete cell

growth arrest

and tumor

regression.

Selective

degradation

of FGFR1/2

overcomes

antiestrogen

resistance...
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Cell Line and Culture
The CCLP1 cell line engineered to express an FGFR2-PHGDH fusion protein is a suitable

model for studying the in vivo activity of DGY-09-192.

Cell Line: CCLP1-FGFR2-PHGDH

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Xenograft Model Establishment
Animals: Female athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks

old.

Cell Preparation for Injection:

Culture CCLP1-FGFR2-PHGDH cells to 80-90% confluency.

Harvest cells using trypsin-EDTA and wash with sterile, serum-free RPMI-1640 or

phosphate-buffered saline (PBS).

Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel®

Basement Membrane Matrix on ice to a final concentration of 5 x 107 cells/mL.

Tumor Implantation:

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right

flank of each mouse using a 27-gauge needle.

Monitor the animals for tumor growth.

Drug Preparation and Administration
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DGY-09-192 Formulation: Prepare a stock solution of DGY-09-192 in a suitable vehicle (e.g.,

DMSO). For in vivo administration, dilute the stock solution in a vehicle such as a mixture of

PEG300, Tween 80, and saline. The final concentration of DMSO should be minimized.

Dosing and Administration:

Once the tumors reach an average volume of approximately 200 mm³, randomize the

mice into treatment and control groups.

Administer DGY-09-192 at a dose of 20 or 40 mg/kg via intraperitoneal (IP) injection once

daily (QD) for a specified duration (e.g., 6 days for pharmacodynamic studies).

The control group should receive the vehicle only.

Monitoring and Endpoints
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers

two to three times per week. Calculate the tumor volume using the formula: (Width² x

Length) / 2.

Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

Pharmacodynamic Analysis:

At the end of the treatment period (e.g., 4 hours after the last dose), euthanize the mice.

Excise the tumors and prepare tissue lysates for Western blot analysis to assess the

levels of total and phosphorylated FGFR2, FRS2, and ERK1/2.

Efficacy Analysis:

For efficacy studies, continue treatment and tumor monitoring until the tumors in the

control group reach a predetermined endpoint size or for a specified duration.

Calculate the tumor growth inhibition (TGI) if applicable.

Mandatory Visualization
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Caption: Mechanism of action of DGY-09-192 leading to FGFR1/2 degradation.

Experimental Workflow for DGY-09-192 in Xenograft
Models
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Caption: Experimental workflow for evaluating DGY-09-192 in a xenograft model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10827688?utm_src=pdf-body-img
https://www.benchchem.com/product/b10827688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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